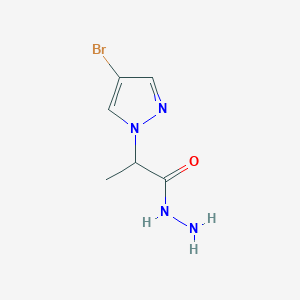

2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide

描述

属性

IUPAC Name |

2-(4-bromopyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O/c1-4(6(12)10-8)11-3-5(7)2-9-11/h2-4H,8H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTGTGQGMPEUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-bromo-1H-pyrazole with appropriate reagents to introduce the propanehydrazide group. One common method involves the reaction of 4-bromo-1H-pyrazole with a hydrazine derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while condensation reactions can produce complex heterocyclic structures .

科学研究应用

Medicinal Chemistry

2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide is primarily explored for its potential therapeutic applications. Research indicates that it may exhibit:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains, including E. coli and Bacillus subtilis .

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activities, warranting further investigation into its mechanism of action and efficacy in cancer models .

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases .

Biological Studies

The interactions of this compound with specific enzymes and receptors have been documented:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially modulating their activity through strong interactions facilitated by the pyrazole ring .

- Receptor Modulation : The compound has been studied for its ability to bind to specific receptors, impacting their function and signaling pathways .

Chemical Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Starting materials undergo cyclization reactions to form the pyrazole structure.

- Bromination : The introduction of the bromine atom at the appropriate position on the pyrazole ring is achieved through electrophilic aromatic substitution.

- Hydrazide Formation : The final step involves the reaction of the pyrazole derivative with hydrazine to form the hydrazide functional group.

Material Science Applications

In addition to its medicinal applications, this compound is being explored in material science:

- Development of New Materials : Its unique chemical properties allow it to be used as a precursor in synthesizing new materials with specific characteristics, such as conductivity or fluorescence .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrazole compounds, including this hydrazide, exhibited significant antimicrobial effects against various pathogens .

- Anti-inflammatory Research : Research indicated that certain pyrazole derivatives showed comparable anti-inflammatory activity to established drugs like diclofenac sodium .

- Cancer Therapeutics Exploration : Investigations into the anticancer properties have revealed that compounds containing similar structures may inhibit tumor growth in vitro .

作用机制

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as liver alcohol dehydrogenase, and may interfere with various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Modifications and Molecular Complexity

Compound A : 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N′-{(Z)-[2-chloro-3-methyl-4-(1-pyrrolidinyl)phenyl]methylene}propanehydrazide

- Formula : C₁₉H₂₃BrClN₅O

- Molecular Weight : 452.78 g/mol

- Key Features : Incorporates a methyl group on the pyrazole ring, a chlorinated phenyl group, and a pyrrolidinyl substituent. The increased steric bulk and polarity may enhance target selectivity but reduce bioavailability compared to the parent compound .

Compound B : N′-[(Z)-(2-Bromo-4-hydroxy-5-methoxyphenyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide

- Formula : C₁₅H₁₅BrN₅O₅

- Molecular Weight: Not explicitly stated (estimated ~450 g/mol)

Compound C : 4-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]-N′-[(Z)-(2,4-dichloro-5-hydroxyphenyl)methylene]benzohydrazide

- Formula : C₁₈H₁₄BrCl₂N₅O₂

- Molecular Weight : 483.15 g/mol

- Key Features: Amino and dichloro groups enhance hydrogen-bonding capacity and lipophilicity, which could improve binding to hydrophobic targets .

Compound D : (EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide

- Formula : ~C₂₄H₁₉ClN₄O (estimated)

- Molecular Weight : ~410 g/mol

Physicochemical and Pharmacokinetic Properties

- Key Insights :

- The parent compound’s lower molecular weight and moderate lipophilicity favor better oral bioavailability compared to bulkier analogs like Compound A .

- Compounds with carbazole (Compound D) or pyrrolidinyl groups (Compound A) may exhibit improved target affinity but face challenges in crossing biological membranes.

生物活性

2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound this compound belongs to the pyrazole family, which is known for a diverse range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substitution on the pyrazole ring may enhance its biological efficacy through increased lipophilicity or altered interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with propanehydrazide under controlled conditions. The reaction can be optimized for yield and purity through various methodologies, including the use of solvents and temperature control.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

The compound's effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), suggests its potential as a therapeutic agent in treating resistant infections .

Anti-inflammatory Activity

In vitro studies have shown that this compound has anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. For instance, it was observed to reduce levels of TNF-α and IL-6 in activated macrophages by approximately 70% at a concentration of 10 µM, indicating substantial anti-inflammatory potential .

Anticancer Properties

Preliminary studies have also indicated that this compound may possess anticancer activity. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 20 to 50 µM. These findings suggest that further investigation into its mechanism of action is warranted .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Modulation of Cell Signaling : It could interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

- Interaction with Cellular Components : The bromine atom may enhance binding affinity to specific receptors or enzymes, altering their function.

Case Studies

Several studies have documented the biological activities of pyrazole derivatives similar to this compound:

- A study by Chandra et al. reported promising antimicrobial activity for pyrazole derivatives against Mycobacterium tuberculosis, suggesting a broader application in infectious diseases .

- Another research highlighted the anti-inflammatory effects of related compounds in animal models, demonstrating reductions in edema and inflammatory markers .

常见问题

Advanced Research Question

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30–60 minutes vs. 5 hours under reflux) while maintaining >90% purity. This method minimizes side reactions like over-oxidation .

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency compared to ethanol .

- Catalyst screening : Alkaline conditions (KOH) improve hydrazide cyclization kinetics .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Research Question

- Antioxidant screening : Use the DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid). Dissolve compounds in DMSO, and measure absorbance at 517 nm after 30 minutes .

- Antimicrobial testing : Disc-diffusion assay against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Zones of inhibition ≥15 mm indicate significant activity .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated using dose-response curves .

How do structural modifications of this compound influence its thermal stability?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Decomposition stages (e.g., 150–300°C for hydrazide bond cleavage) are tracked via weight loss curves. Derivatives with electron-withdrawing groups (e.g., -Br) show higher thermal stability .

- DTG peaks : Identify maximum decomposition temperatures (Tₘₐₓ) to correlate stability with substituent effects .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., KATP channels). Key interactions include:

- MD simulations : Validate docking results by analyzing RMSD (<2.0 Å) over 100 ns trajectories .

How should researchers resolve contradictions in reported biological activity data?

Q. Data Contradiction Analysis

- Comparative assay standardization : Ensure consistent inoculum size (e.g., 1×10⁸ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .

- Structural analogs : Test derivatives with varying substituents (e.g., -OCH₃ vs. -Br) to isolate pharmacophore contributions .

- Synergistic studies : Combine with known inhibitors (e.g., ciprofloxacin) to identify additive effects .

What analytical techniques are critical for confirming compound identity post-synthesis?

Basic Research Question

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₁₀BrN₅O; [M+H]⁺ = 268.0124) .

- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3%) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification : Column chromatography may be impractical; switch to recrystallization in ethanol/water mixtures .

- Byproduct management : Monitor for hydrazine residues (toxicity concern) via HPLC with UV detection at 254 nm .

- Batch consistency : Use process analytical technology (PAT) to track reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。